molecular formula C20H26ClN3 B12909824 5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917895-78-4

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine

Katalognummer: B12909824
CAS-Nummer: 917895-78-4
Molekulargewicht: 343.9 g/mol
InChI-Schlüssel: LYYCKUQHNXQXBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-tert-Butylphenol: A compound with a similar phenyl group but different functional groups.

    6-chloro-2-methylpyrimidine: A compound with a similar pyrimidine ring but different substituents.

Uniqueness

Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

917895-78-4

Molekularformel

C20H26ClN3

Molekulargewicht

343.9 g/mol

IUPAC-Name

5-(3-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C20H26ClN3/c1-3-4-8-15-9-7-10-16(13-15)18-19(21)22-14(2)23-20(18)24-17-11-5-6-12-17/h7,9-10,13,17H,3-6,8,11-12H2,1-2H3,(H,22,23,24)

InChI-Schlüssel

LYYCKUQHNXQXBZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=CC=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.